molecular formula C10H8O4S B14724443 (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid CAS No. 5765-88-8

(Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid

Cat. No.: B14724443
CAS No.: 5765-88-8
M. Wt: 224.23 g/mol
InChI Key: YQBNFBIPHUDRDU-WTKPLQERSA-N
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Description

(Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid: is an organic compound that features a benzodioxole ring attached to a sulfanylprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the benzodioxole derivative.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a condensation reaction with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even a hydrogen atom, depending on the conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In the medical field, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid: shares structural similarities with other benzodioxole derivatives and sulfanylprop-2-enoic acids.

    Benzodioxole derivatives: Compounds like safrole and piperonyl butoxide.

    Sulfanylprop-2-enoic acids: Compounds like thiolactic acid and thioglycolic acid.

Uniqueness

What sets this compound apart is its combination of the benzodioxole ring and the sulfanylprop-2-enoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5765-88-8

Molecular Formula

C10H8O4S

Molecular Weight

224.23 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C10H8O4S/c11-10(12)9(15)4-6-1-2-7-8(3-6)14-5-13-7/h1-4,15H,5H2,(H,11,12)/b9-4-

InChI Key

YQBNFBIPHUDRDU-WTKPLQERSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(/C(=O)O)\S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)S

Origin of Product

United States

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